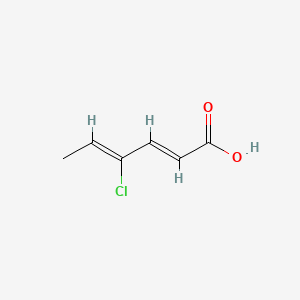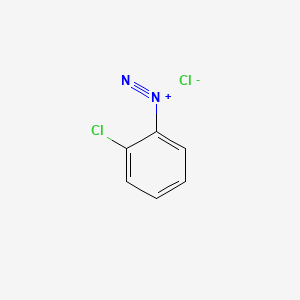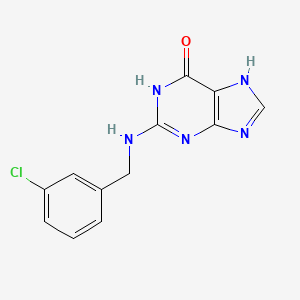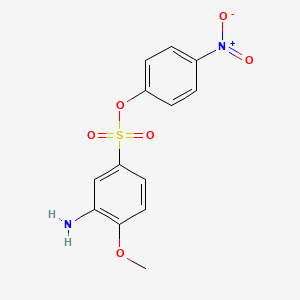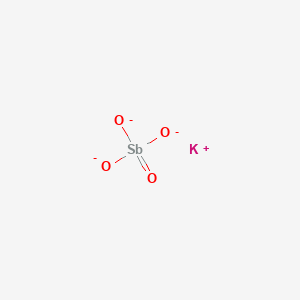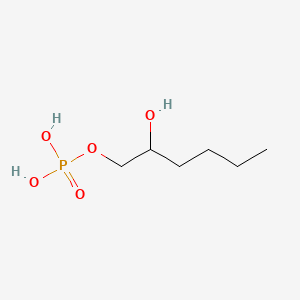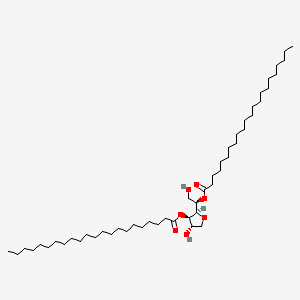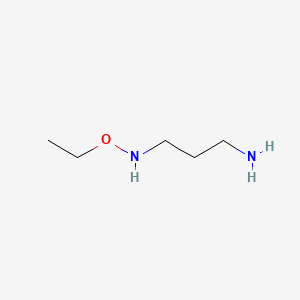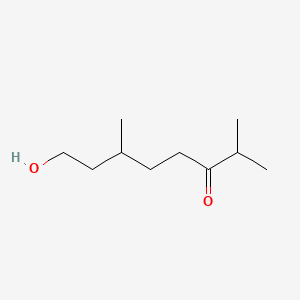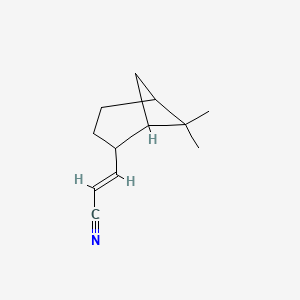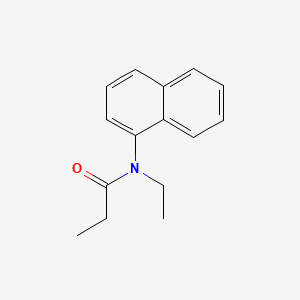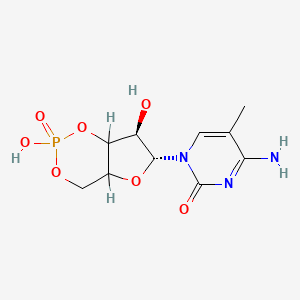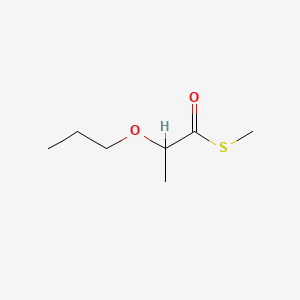
S-Methyl 2-propoxypropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl 2-propoxypropanethioate: is an organic compound with the chemical formula C7H14O2S . It is a colorless liquid that is soluble in common organic solvents . This compound is primarily used in the agricultural sector as an insecticide and rodent repellent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 2-propoxypropanethioate typically involves the reaction of 2-propoxypropyl chlorothioate with methanol to form this compound . The reaction conditions usually include a controlled temperature and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: S-Methyl 2-propoxypropanethioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioate group to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the thioate group to a thiol.
Substitution: This compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioates depending on the nucleophile used.
Scientific Research Applications
S-Methyl 2-propoxypropanethioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Studied for its potential effects on biological systems, particularly in pest control.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agricultural chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of S-Methyl 2-propoxypropanethioate involves its interaction with specific molecular targets. In the case of its use as an insecticide, it targets the nervous system of insects, leading to paralysis and death. The compound interferes with the normal functioning of neurotransmitters, disrupting the transmission of nerve impulses .
Comparison with Similar Compounds
- S-Methyl 2-ethoxypropanethioate
- S-Methyl 2-butoxypropanethioate
- S-Methyl 2-isopropoxypropanethioate
Comparison: S-Methyl 2-propoxypropanethioate is unique due to its specific alkoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity .
Properties
CAS No. |
93940-60-4 |
|---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
S-methyl 2-propoxypropanethioate |
InChI |
InChI=1S/C7H14O2S/c1-4-5-9-6(2)7(8)10-3/h6H,4-5H2,1-3H3 |
InChI Key |
LCIGYKJDIBCNQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)C(=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



